3-Furoic acid
Overview
Description
3-Furoic acid: furan-3-carboxylic acid , is an organic compound with the molecular formula C5H4O3 . It is a derivative of furan, a heterocyclic aromatic compound. This compound is a colorless crystalline solid that is soluble in water and organic solvents. It is commonly used in various chemical and industrial applications due to its unique properties .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form furan derivatives with different functional groups.
Substitution: this compound can participate in substitution reactions, such as the Diels-Alder reaction, where it acts as a diene.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Hydrogen gas in the presence of a catalyst.
Diels-Alder Reaction Conditions: Typically involves dienophiles like maleimide and can be enhanced by using water as a solvent.
Major Products Formed:
Furan-2,5-dicarboxylic acid: Formed through oxidation.
Various furan derivatives: Formed through reduction and substitution reactions
Scientific Research Applications
Chemistry:
Building Block: 3-Furoic acid is used as a building block in the synthesis of various chemical compounds, including polymers and pharmaceuticals.
Biology and Medicine:
Antibacterial Agents: Furan derivatives, including this compound, have shown potential as antibacterial agents due to their ability to inhibit bacterial growth.
Hypolipidemic Activity: this compound exhibits hypolipidemic activity in rodents, lowering serum cholesterol and triglyceride levels.
Industry:
Polymers and Flavors: It is used in the production of polymers, flavors, and perfumes.
Mechanism of Action
Molecular Targets and Pathways:
Hypolipidemic Activity: The hypolipidemic activity of 3-Furoic acid is believed to be related to its ability to modulate lipid metabolism pathways in rodents.
Antibacterial Activity: The antibacterial effects are likely due to the compound’s ability to interfere with bacterial cell wall synthesis or protein synthesis.
Comparison with Similar Compounds
Furfural: An aldehyde derivative of furan, used as a precursor in the synthesis of 3-Furoic acid.
Furan-2-carboxylic acid: Another furan derivative with similar chemical properties.
Uniqueness:
Properties
IUPAC Name |
furan-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-5(7)4-1-2-8-3-4/h1-3H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCCAYCGZOLTEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197611 | |
Record name | 3-Furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Furoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
64 mg/mL | |
Record name | 3-Furoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
488-93-7 | |
Record name | 3-Furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=488-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Furoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-FUROIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-furoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.991 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-FUROIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88A3S7RG98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Furoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120 - 122 °C | |
Record name | 3-Furoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-furoic acid?
A1: The molecular formula of this compound is C5H4O3, and its molecular weight is 112.08 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, various spectroscopic techniques have been employed to characterize this compound. For instance, [] X-ray crystallography has been used to determine its crystal structure, revealing that it represents the first example of a crystal structure of a mono-ester of furoic acid. NMR spectroscopy, particularly 1H NMR, is commonly used to confirm the structure of this compound and its derivatives. [, , ]
Q3: What are some common synthetic routes to this compound?
A3: this compound can be synthesized through various methods. One approach involves the reaction of 4-phenyloxazole with propiolic acid, yielding this compound in a 37% yield. [] Another method utilizes the Birch reduction of 2-methyl-3-furoic acid. [] Additionally, a more efficient synthesis utilizes the preparation of 3-Lithiofuran as an intermediate. []
Q4: How does the presence of a substituent at the 5-position of the furan ring affect the reactivity of this compound?
A4: Studies on the alkaline hydrolysis of 5-substituted 2-thiophenecarboxylic esters, which are structurally similar to this compound, indicate that the presence of electron-withdrawing groups at the 5-position generally increases the rate of hydrolysis. [] This suggests that the nature of substituents on the furan ring can significantly influence the reactivity of this compound.
Q5: Can this compound undergo lithiation? If so, what is the preferred site of lithiation?
A5: Yes, this compound and its derivatives can undergo regioselective lithiation. Studies have shown that 2-(tert-butyldimethylsilyl)-3-furoic acid undergoes lithiation exclusively at the C-4 position when treated with butyllithium. [] This regioselectivity is valuable for introducing substituents at specific positions of the furan ring.
Q6: How does protecting the 3-hydroxymethyl group in 2-silylated-3-(hydroxymethyl)furan affect its lithiation?
A6: Protecting the 3-hydroxymethyl group with a triethylsilane alters the site of lithiation from C-4 to C-5. [] This change in regioselectivity allows for the synthesis of a wider range of substituted furan derivatives.
Q7: Can the silyl group in 2-silylated furan derivatives be easily removed?
A7: Yes, the silyl group can be efficiently removed using reagents like tetra-n-butylammonium fluoride (n-Bu4NF). [] This deprotection step is crucial for accessing a variety of substituted furan compounds.
Q8: What are some notable applications of this compound and its derivatives?
A8: this compound serves as a valuable building block in organic synthesis. It is a key starting material for synthesizing various furan-containing natural products. [] Additionally, derivatives of this compound, such as 2-methyl-5-aryl-3-furoic acids, have shown interesting antifungal activities. []
Q9: Has this compound been explored in the development of new drugs?
A9: Yes, research suggests that this compound can be used as a bioisosteric replacement for proline in the design of melanostatin neuropeptide analogues. These analogues have shown potential as potent positive allosteric modulators of dopamine D2 receptors, opening new avenues for developing anti-Parkinson's therapeutics. []
Q10: Are there any known glycosidase inhibitory activities associated with 5-(1', 4'-dideoxy-1', 4'-imino-d-erythrosyl)-2-methyl-3-furoic acid derivatives?
A10: Yes, research indicates that certain derivatives, specifically the S-phenyl thioester derivative, exhibit selective inhibition of α-L-fucosidase. [] Additionally, the N-benzylcarboxamide derivative displays inhibitory activity against β-galactosidase. []
Q11: How do the different esters of 5-(1',4'-dideoxy-1',4'-imino-D-erythrosyl)-3-furoic acid compare in terms of their glycosidase inhibitory activities?
A11: The type of ester group significantly impacts the glycosidase inhibitory activity. For instance, the S-phenyl thioester shows a strong and selective inhibition of α-L-fucosidase. In contrast, the N-benzylcarboxamide exhibits good inhibition of β-galactosidase. [] The variation in activity highlights the importance of the ester moiety in determining target selectivity.
Q12: What is the “Furanic Index” and how is this compound involved?
A12: The “Furanic Index” (FI) is a proposed parameter for evaluating honey quality. It involves the simultaneous electrochemical reduction of furanic compounds found in honey, including this compound. [] This index could provide valuable insights into the freshness, adulteration, and potential heat treatment of honey samples.
Q13: Is this compound found in food? If so, what are the implications for human health?
A13: Yes, this compound can be found in various foods, often as a product of thermal processing or as a metabolite of furfural, which is naturally present in some foods. [, ] While this compound itself is not considered highly toxic, its presence in food, along with other furanic compounds like 5-hydroxymethylfurfural (HMF), is monitored due to potential health concerns associated with high intakes of these compounds.
Q14: Are there any studies on the toxicity of this compound and its impact on nematode larvae?
A14: Research has investigated the toxicity of various organic compounds, including this compound, on the larvae of the parasitic nematodes Strongyloides papillosus and Haemonchus contortus. Results indicated that this compound exhibits strong toxicity towards these nematode larvae. []
Q15: How can we determine the levels of this compound in biological samples?
A15: Analytical techniques like solid-phase microextraction coupled with gas chromatography/mass spectrometry (SPME-GC/MS) have been successfully used to determine the levels of this compound and other furanic compounds in urine samples. [] This method allows for the sensitive and accurate quantification of these compounds in complex biological matrices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.